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Compound of Interest

Compound Name: 3-Amino-5-chlorophenol

Cat. No.: B1287482

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the characterization of 3-Amino-5-chlorophenol (CAS No: 883195-40-2). Due to the
limited availability of public experimental spectra for this specific compound, this document
focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, derived from the analysis of its chemical structure and comparison
with analogous compounds. Detailed, standardized experimental protocols for acquiring this
data are also provided to assist researchers in the analytical workflow. This guide is intended to
serve as a valuable resource for the unambiguous identification and characterization of 3-
Amino-5-chlorophenol in a laboratory setting.

Introduction

3-Amino-5-chlorophenol is a substituted aromatic compound containing amino, chloro, and
hydroxyl functional groups. Its structural complexity necessitates a multi-faceted analytical
approach for unambiguous identification and purity assessment. The primary spectroscopic
techniques for the characterization of such organic molecules are NMR, IR, and MS. Each
technique provides unique and complementary information about the molecular structure. This
guide synthesizes the predicted spectroscopic data for 3-Amino-5-chlorophenol and outlines
the standard methodologies for their acquisition.
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Compound Properties:

Property Value Source
Chemical Formula CeHsCINO PubChem[1]
Molecular Weight 143.57 g/mol PubChem[1]
Appearance Solid (predicted) --

CAS Number 883195-40-2 PubChem[1]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 3-Amino-5-chlorophenol.

These predictions are based on established principles of spectroscopy and data from

structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Predicted *H NMR Data (Solvent: DMSO-des, 400 MHz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.5-105 Singlet (broad) 1H Phenolic -OH
~6.5-6.8 Multiplet 1H Ar-H
~6.3-6.5 Multiplet 1H Ar-H
~6.1-6.3 Multiplet 1H Ar-H
~5.0-55 Singlet (broad) 2H Amino -NH2

Note: The chemical shifts of the aromatic protons are estimations and their exact values and

splitting patterns will depend on the final conformation and electronic environment.
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Predicted 3C NMR Data (Solvent: DMSO-ds, 100 MHz)

Chemical Shift (6, ppm) Assignment
~158 C-OH

~149 C-NH:2z

~135 C-Cl

~110 Ar C-H

~108 Ar C-H

~105 Ar C-H

Note: The assignments are based on the expected electronic effects of the substituents on the
aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands (KBr Pellet)
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Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
O-H (Phenol) & N-H )
3400 - 3200 Strong, Broad _ Stretching
(Amine)
3100 - 3000 Medium Aromatic C-H Stretching
1620 - 1580 Medium-Strong Aromatic C=C Stretching
1520 - 1480 Medium-Strong Aromatic C=C Stretching
1300 - 1200 Strong C-O (Phenol) Stretching
1350 - 1250 Medium C-N (Aromatic Amine)  Stretching
800 - 700 Strong C-CI (Aromatic) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Relative Abundance Assighment
143/145 High [M]* (Molecular lon)
108 Medium [M-CIJ*

79 Medium [M - Cl- HCN]*

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with
a ratio of approximately 3:1, which is a key diagnostic feature for 3-Amino-5-chlorophenol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
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NMR Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of 3-Amino-5-chlorophenol is dissolved in 0.5-
0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is used as an
internal standard (& 0.00).

o Data Acquisition: Both *H and 3C NMR spectra are acquired at room temperature. For *H
NMR, a sufficient number of scans are collected to obtain a good signal-to-noise ratio. For
13C NMR, a proton-decoupled pulse sequence is used.

IR Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: A small amount of the solid sample is finely ground with anhydrous
potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

o Data Acquisition: A background spectrum of the empty sample compartment is first recorded.
The KBr pellet containing the sample is then placed in the sample holder, and the spectrum
is recorded, typically in the range of 4000-400 cm~1.

Mass Spectrometry

 Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an
electron ionization (EI) source.

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
such as methanol or dichloromethane.

» GC Conditions:
o Column: A non-polar capillary column (e.g., DB-5ms).

o Injector Temperature: 250 °C.
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o Oven Program: An initial temperature of 50-100 °C, held for 1-2 minutes, followed by a
ramp of 10-20 °C/min to a final temperature of 250-300 °C.

o Carrier Gas: Helium at a constant flow rate.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: m/z 40-400.

o lon Source Temperature: 230 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
3-Amino-5-chlorophenol.

Spectroscopic Analysis

> Mass Spectrometry
(GC-MS)
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Analytical workflow for 3-Amino-5-chlorophenol characterization.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standard
analytical protocols for the characterization of 3-Amino-5-chlorophenol. While experimental
data is not widely available, the information presented herein offers a robust framework for
researchers, scientists, and drug development professionals to confidently identify and
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characterize this compound. The combination of NMR, IR, and MS, as outlined, provides a
comprehensive and orthogonal approach to structural elucidation, ensuring the integrity of
research and development activities involving 3-Amino-5-chlorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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